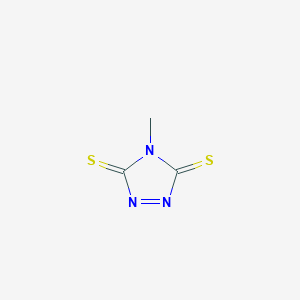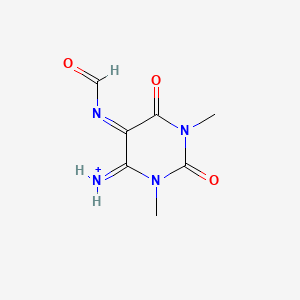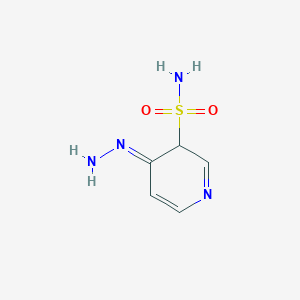
3-Pyridinesulfonamide,4-hydrazino-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine . Another method includes the reduction of the corresponding diazonium salts . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of 4-hydrazinylpyridine-3-sulfonamide often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Amadis Chemical offer custom synthesis and bulk manufacturing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This mechanism makes them effective antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-hydrazinylpyridine-3-sulfonamide include:
4-Hydrazinylpyridine: A simpler hydrazine derivative of pyridine.
Pyridine-3-sulfonamide: Lacks the hydrazine group but retains the sulfonamide functionality.
4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydrazine group.
Uniqueness
4-Hydrazinylpyridine-3-sulfonamide is unique due to its combination of hydrazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H8N4O2S |
|---|---|
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+ |
InChI-Schlüssel |
XNXDZYQCLZVRKK-RUDMXATFSA-N |
Isomerische SMILES |
C\1=CN=CC(/C1=N/N)S(=O)(=O)N |
Kanonische SMILES |
C1=CN=CC(C1=NN)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


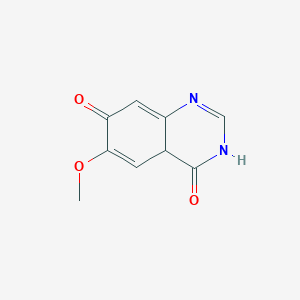
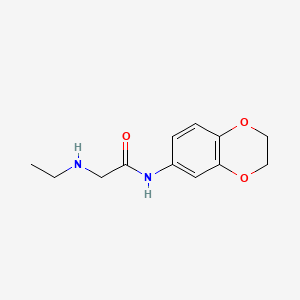
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
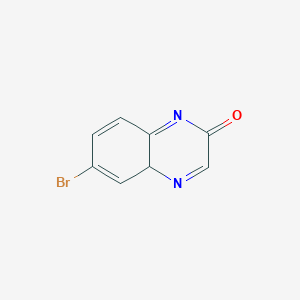

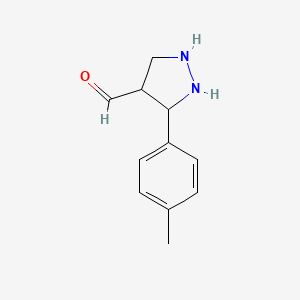
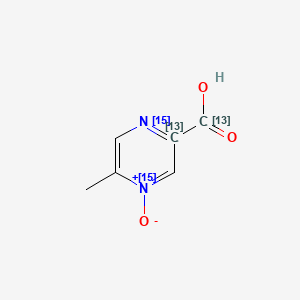
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
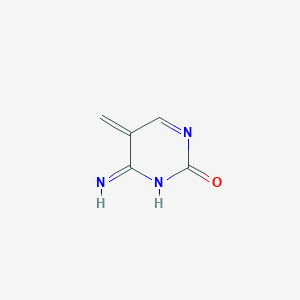
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)

